(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Piperazine Ring: This involves the reaction of piperazine with 4-methoxyphenyl derivatives under controlled conditions.
Amide Formation: The final step involves the coupling of the sulfonyl piperazine derivative with the benzodioxole derivative using standard amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
What sets (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide apart is its combination of a benzodioxole ring, a piperazine ring, and a sulfonyl group. This unique structure allows for a wide range of interactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-30-20-6-4-19(5-7-20)25-11-13-26(14-12-25)33(28,29)15-10-24-23(27)9-3-18-2-8-21-22(16-18)32-17-31-21/h2-9,16H,10-15,17H2,1H3,(H,24,27)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYAKHLCKZMOA-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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